

Best practices for handling and storing Decanoyl m-Nitroaniline

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Compound of Interest

Compound Name: Decanoyl m-Nitroaniline

Cat. No.: B164287

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Technical Support Center: Decanoyl m-Nitroaniline

Welcome to the technical support center for **Decanoyl m-Nitroaniline** (DemNA). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Decanoyl m-Nitroaniline** (DemNA) and what is its primary application?

A1: **Decanoyl m-Nitroaniline** (DemNA) is a chemical compound used as a colorimetric substrate to measure the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).^{[1][2]} FAAH is an enzyme that breaks down fatty acid amides. When FAAH cleaves DemNA, it releases the yellow-colored dye m-nitroaniline, which can be quantified using a spectrophotometer at a wavelength of 410 nm.^{[1][2]} This allows for a convenient and rapid measurement of FAAH activity, often in a 96-well plate format.^{[1][2]}

Q2: What are the recommended storage conditions for **Decanoyl m-Nitroaniline**?

A2: For long-term storage, **Decanoyl m-Nitroaniline** should be stored at -20°C.^{[2][3][4][5][6]} When stored properly, the compound is stable for at least four years.^[2] It is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.^[2]

Q3: How should I handle **Decanoyl m-Nitroaniline** safely in the laboratory?

A3: It is crucial to handle **Decanoyl m-Nitroaniline** in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.^[7] Avoid forming dust and aerosols.^[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and consult a doctor.^[7]^[8] If inhaled, move to fresh air and seek medical attention.^[7]^[8] Always consult the Safety Data Sheet (SDS) before use.^[3]

Q4: What solvents can I use to dissolve **Decanoyl m-Nitroaniline**?

A4: **Decanoyl m-Nitroaniline** is soluble in several organic solvents. The solubility is approximately 25 mg/mL in DMF and DMSO, and 20 mg/mL in ethanol.^[2] It has limited solubility in a DMSO:PBS (pH 7.2) mixture (1:2) at approximately 0.6 mg/mL.^[2]

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
No or low signal in FAAH activity assay	1. Inactive FAAH enzyme. 2. Degraded Decanoyl m-Nitroaniline substrate. 3. Incorrect buffer conditions (pH, temperature). 4. Incorrect wavelength measurement.	1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the substrate has been stored correctly at -20°C. Prepare a fresh stock solution. 3. Verify the pH and temperature of your assay buffer are optimal for FAAH activity. 4. Ensure your spectrophotometer is set to read absorbance at 410 nm. [1] [2]
High background signal	1. Spontaneous hydrolysis of Decanoyl m-Nitroaniline. 2. Contamination of reagents or labware.	1. Run a control reaction without the FAAH enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background from your experimental values. 2. Use fresh, high-purity reagents and ensure all labware is clean.
Precipitate forms in the assay well	1. Exceeded solubility of Decanoyl m-Nitroaniline in the assay buffer. 2. Interaction with other components in the assay mixture.	1. Lower the final concentration of Decanoyl m-Nitroaniline in the assay. Ensure the final DMSO or other solvent concentration is compatible with your assay conditions and does not cause precipitation. 2. Check for compatibility with all assay components.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₃	[2][7]
Molecular Weight	292.37 g/mol	[7]
Appearance	Yellow needles or powder	[9][10]
Melting Point	71-73 °C	[11]
Boiling Point	473.1 ± 28.0 °C (Predicted)	[11]
Storage Temperature	-20°C	[2][3][4][5][6]
Stability	≥ 4 years at -20°C	[2]
Solubility	DMF: 25 mg/mL DMSO: 25 mg/mL Ethanol: 20 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.6 mg/mL	[2]
Extinction Coefficient (ε) of m-nitroaniline	13,500 M ⁻¹ cm ⁻¹ at 410 nm	[1][2]

Experimental Protocols

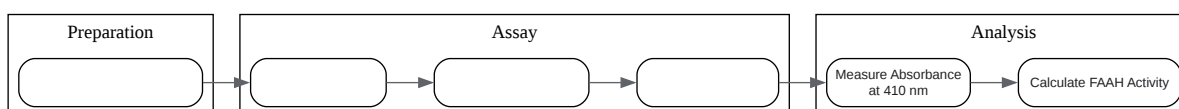
General Protocol for Measuring FAAH Activity using **Decanoyl m-Nitroaniline**

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental conditions.

- Reagent Preparation:
 - Prepare a stock solution of **Decanoyl m-Nitroaniline** (e.g., 10 mM in DMSO). Store at -20°C.
 - Prepare your FAAH enzyme sample (e.g., cell lysate, purified enzyme) in a suitable assay buffer (e.g., Tris-HCl, pH 7.4).
 - Prepare the assay buffer.

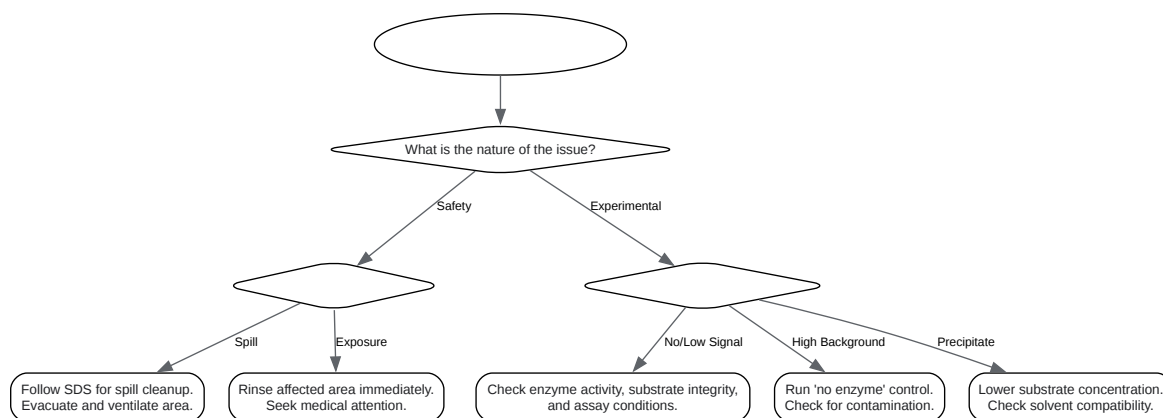
- Assay Procedure:
 - In a 96-well plate, add your FAAH enzyme sample.
 - For background control wells, add the assay buffer instead of the enzyme.
 - Initiate the reaction by adding the **Decanoyl m-Nitroaniline** stock solution to each well to a final desired concentration (e.g., 100 μM).
 - Incubate the plate at the optimal temperature for your FAAH enzyme (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
 - Stop the reaction by adding a suitable reagent (e.g., an inhibitor or by changing the pH).
- Data Measurement:
 - Measure the absorbance of each well at 410 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the background control wells from the absorbance of the experimental wells.
 - Calculate the concentration of the released m-nitroaniline using the Beer-Lambert law ($A = \epsilon bc$), where A is the corrected absorbance, ϵ is the extinction coefficient of m-nitroaniline (13,500 $\text{M}^{-1}\text{cm}^{-1}$), b is the path length of the light in the well, and c is the concentration.
 - Calculate the FAAH activity, typically expressed as nmol of product formed per minute per mg of protein.

Visualizations



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Caption: Workflow for a typical FAAH activity assay using **Decanoyl m-Nitroaniline**.



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Caption: Troubleshooting decision tree for handling **Decanoyl m-Nitroaniline**.

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